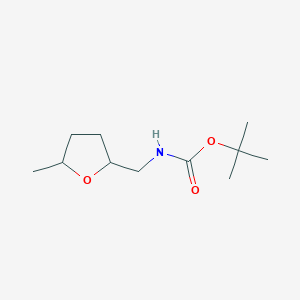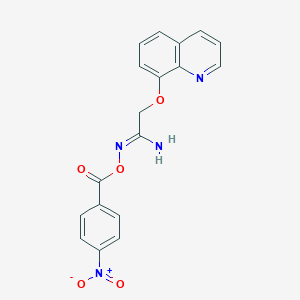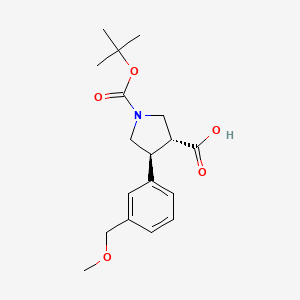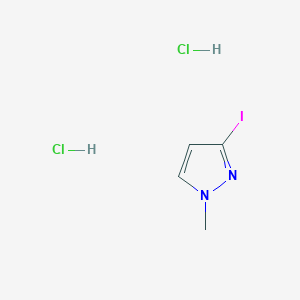
3-Iodo-1-methyl-1H-pyrazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-1-methyl-1H-pyrazole dihydrochloride is a chemical compound with the molecular formula C4H5IN2·2HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1-methyl-1H-pyrazole typically involves the iodination of 1-methyl-1H-pyrazole. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile.
Industrial Production Methods: While specific industrial production methods for 3-Iodo-1-methyl-1H-pyrazole dihydrochloride are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodo-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Cycloaddition Reactions: Pyrazole derivatives are known to undergo cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.
Cycloaddition: Catalysts such as copper or palladium complexes can facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-1-methyl-1H-pyrazole.
Applications De Recherche Scientifique
3-Iodo-1-methyl-1H-pyrazole dihydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Iodo-1-methyl-1H-pyrazole dihydrochloride depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific receptors. The iodine atom can play a crucial role in these interactions, potentially enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
3-Bromo-1-methyl-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.
3-Chloro-1-methyl-1H-pyrazole: Contains a chlorine atom in place of iodine.
1-Methyl-1H-pyrazole: The parent compound without any halogen substitution.
Uniqueness: 3-Iodo-1-methyl-1H-pyrazole dihydrochloride is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. Iodine is larger and more polarizable than bromine or chlorine, which can enhance the compound’s ability to participate in certain chemical reactions and biological interactions.
Propriétés
Formule moléculaire |
C4H7Cl2IN2 |
|---|---|
Poids moléculaire |
280.92 g/mol |
Nom IUPAC |
3-iodo-1-methylpyrazole;dihydrochloride |
InChI |
InChI=1S/C4H5IN2.2ClH/c1-7-3-2-4(5)6-7;;/h2-3H,1H3;2*1H |
Clé InChI |
PCUBJDPDFHDJCR-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N1)I.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


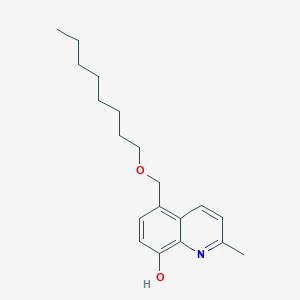
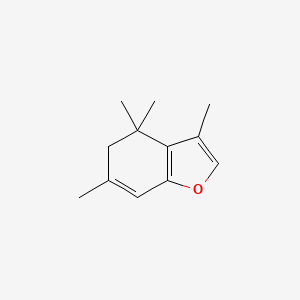
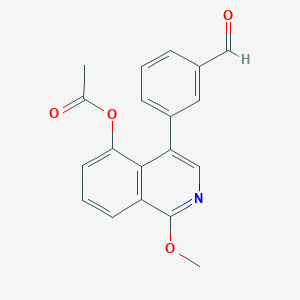
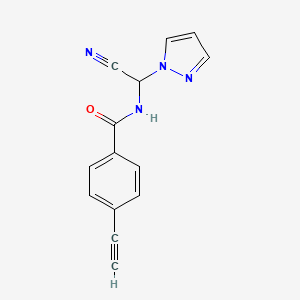
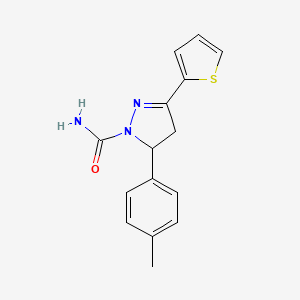
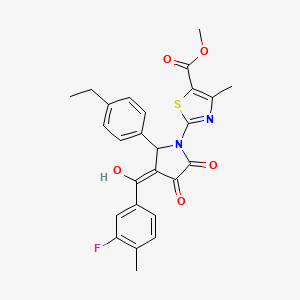
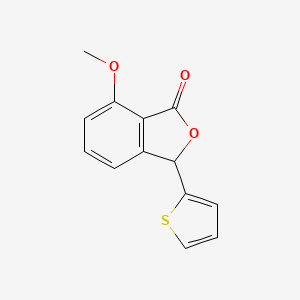


![5H-Oxazolo[3,2-a]pyridine-6-carbonitrile, 2,3-dihydro-7-methyl-5-oxo-](/img/structure/B12888275.png)
![5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B12888281.png)
